molecular formula C29H26N2O3 B11999915 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide

Cat. No.: B11999915
M. Wt: 450.5 g/mol
InChI Key: AOCUCCVFLMGIMG-NDZAJKAJSA-N
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Description

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-[(4-methylphenyl)methoxy]benzaldehyde and 2-(4-phenylphenoxy)acetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Properties

Molecular Formula

C29H26N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C29H26N2O3/c1-22-7-9-24(10-8-22)20-33-27-15-11-23(12-16-27)19-30-31-29(32)21-34-28-17-13-26(14-18-28)25-5-3-2-4-6-25/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+

InChI Key

AOCUCCVFLMGIMG-NDZAJKAJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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